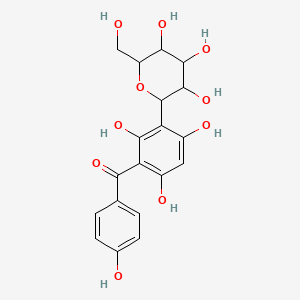
Iriflophenone 3-C-beta-D-glucopyranoside
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iriflophenone 3-C-beta-D-glucopyranoside can be isolated from plant sources using column chromatography techniques . The process involves the use of LH20 Sephadex, followed by medium-pressure liquid chromatography (MPLC) with silica gel 60, and purification by preparative thin-layer chromatography (TLC) . Spectroscopic techniques such as UV-Vis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) are employed for structural elucidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the isolation from plant sources remains a primary method. Advances in biotechnological approaches may offer future avenues for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Iriflophenone 3-C-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation and substitution . Its antioxidant activity is notable, although it does not exhibit radical scavenging ability against DPPH but scavenges ABTS+ and peroxyl radicals .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include silica gel for chromatography and various solvents for extraction and purification .
Major Products Formed
The major products formed from the reactions of this compound are primarily its oxidized forms and derivatives with enhanced biological activities .
Applications De Recherche Scientifique
Iriflophenone 3-C-beta-D-glucopyranoside has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Iriflophenone 3-C-beta-D-glucopyranoside exerts its effects involves its interaction with bacterial cell walls, leading to disruption and inhibition of bacterial growth . Its antioxidant activity is attributed to its ability to scavenge specific radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iriflophenone 3-C-glucoside: Shares similar antioxidant properties but differs in its radical scavenging abilities.
(3-beta-D-Glucopyranosyl-2,4,6-trihydroxyphenyl) (4-hydroxyphenyl)methanone: Another compound with similar structural features and biological activities.
Uniqueness
Iriflophenone 3-C-beta-D-glucopyranoside stands out due to its potent antibacterial activity and specific antioxidant mechanisms . Its unique combination of properties makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKNVLTMWYEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















